3'-Azido-3'-deoxythymidine, Methyl-d3

Description

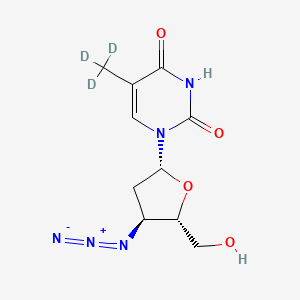

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N5O4 |

|---|---|

Molecular Weight |

270.26 g/mol |

IUPAC Name |

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m0/s1/i1D3 |

InChI Key |

HBOMLICNUCNMMY-BXKFBODDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |

Origin of Product |

United States |

Advanced Analytical Methodologies Utilizing 3 Azido 3 Deoxythymidine, Methyl D3 As a Research Standard

Mass Spectrometry-Based Quantification in Biological Research

The quantification of therapeutic agents in complex biological matrices is a cornerstone of pharmaceutical research. 3'-Azido-3'-deoxythymidine, Methyl-d3, a deuterated form of the antiviral drug Zidovudine (B1683550), serves as a critical internal standard in these advanced analytical techniques, particularly in mass spectrometry.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful bioanalytical technique renowned for its high sensitivity and specificity in quantifying analytes within complex mixtures like human plasma. chromatographyonline.comimpactfactor.org In the context of Zidovudine analysis, LC-MS/MS methods are frequently employed to determine its concentration in biological samples. nih.govresearchgate.net

In these applications, this compound is added to the biological sample at a known concentration before sample preparation. nih.gov During the analysis, the chromatographic system separates the analyte (Zidovudine) and the deuterated internal standard from other matrix components. The mass spectrometer then detects and fragments the specific parent ions of both compounds into characteristic product ions. By monitoring these specific mass transitions, the instrument can selectively quantify both the drug and its internal standard. nih.gov For instance, a common transition monitored for Zidovudine is m/z 268 → 127, while its deuterated counterpart (this compound) would be monitored at m/z 271 → 130. nih.gov The ratio of the analyte's signal to the internal standard's signal is then used for precise quantification.

| Compound | Parent Ion (m/z) | Product Ion (m/z) | Common Application |

|---|---|---|---|

| 3'-Azido-3'-deoxythymidine (Zidovudine) | 268 | 127 | Analyte Quantification |

| This compound | 271 | 130 | Internal Standard |

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in quantitative bioanalysis. aptochem.comkcasbio.com An ideal internal standard should behave identically to the analyte during sample extraction, chromatography, and ionization, but be distinguishable by the mass spectrometer. aptochem.com Deuterated standards fulfill these criteria exceptionally well.

Because this compound is chemically identical to Zidovudine, differing only in the isotopic composition of the methyl group, it co-elutes with the analyte from the liquid chromatography column. aptochem.comcerilliant.com This co-elution is crucial because it ensures that both compounds experience the same experimental variations, including extraction efficiency, injection volume variability, and, most importantly, ionization suppression or enhancement in the mass spectrometer's ion source. aptochem.comkcasbio.com By calculating the ratio of the analyte response to the internal standard response, these variations are effectively normalized, leading to a significant improvement in the accuracy and precision of the measurement. aptochem.comscispace.com

| Advantage of Using this compound | Analytical Impact |

|---|---|

| Identical Chromatographic Behavior (Co-elution) | Correction for matrix effects and variations in retention time. aptochem.com |

| Similar Extraction Recovery | Compensation for sample loss during preparation steps. aptochem.com |

| Comparable Ionization Efficiency | Normalization of signal suppression or enhancement. kcasbio.com |

| Distinct Mass-to-Charge Ratio | Allows for simultaneous and independent detection by MS. aptochem.com |

Matrix effects are a significant challenge in LC-MS bioanalysis, occurring when co-eluting molecules from the biological sample (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte, causing either suppression or enhancement of its signal. nih.govnebiolab.com This phenomenon can severely compromise the accuracy and reproducibility of quantitative methods. chromatographyonline.com

The use of this compound in an isotope dilution mass spectrometry (IDMS) workflow is the most effective strategy to mitigate matrix effects. chromatographyonline.comkcasbio.com Since the deuterated standard co-elutes and shares physicochemical properties with the native analyte, it is subjected to the same degree of matrix-induced ionization suppression or enhancement. nih.govkcasbio.com Consequently, the ratio of the analyte to the internal standard remains constant, even if the absolute signal intensities of both compounds fluctuate. kcasbio.com

The calibration strategy involves preparing a series of calibration standards with known concentrations of the analyte, each spiked with a constant concentration of the deuterated internal standard. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the analyte in unknown samples, also spiked with the same amount of internal standard, is then determined by interpolating their measured peak area ratios from this curve. This ratiometric approach ensures that the quantification is robust and reliable, correcting for variations that are unavoidable in the analysis of complex biological samples. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules and studying their dynamic behavior. The strategic incorporation of deuterium (B1214612), as in this compound, provides unique advantages for NMR-based research.

High-resolution ¹H NMR spectra of complex biomolecules can be crowded and difficult to interpret due to extensive signal overlap and complex spin-spin coupling patterns. nih.gov Selective deuterium labeling is a powerful technique to simplify these spectra. nih.govnih.gov

In this compound, the three protons of the methyl group at the 5-position of the thymine (B56734) base are replaced with deuterium atoms. Since deuterium has a much smaller gyromagnetic ratio than protons and resonates at a completely different frequency, the signals corresponding to the methyl group disappear from the ¹H NMR spectrum. cambridge.org This spectral simplification has two major benefits. First, it eliminates strong singlet signals that might obscure other nearby resonances. Second, it removes any nuclear Overhauser effect (NOE) or coupling interactions involving the methyl protons, which can help in the unambiguous assignment of other nearby protons and in refining the conformational analysis of the nucleoside, such as the sugar pucker and the glycosidic bond angle. nih.gov

The deuterium label in this compound can serve as a metabolic or chemical tracer. Because the carbon-deuterium bond is stable and not readily cleaved during most biological processes, the deuterated methyl group acts as a tag, allowing researchers to follow the fate of the thymine portion of the molecule. windows.net

For example, when studying the metabolism of Zidovudine, researchers can use techniques like ²H NMR (Deuterium NMR) or LC-MS to track the appearance of metabolites. researchgate.netnih.gov If a metabolite is detected that retains the deuterium label (i.e., its mass is three units higher than the non-deuterated version), it confirms that the thymine ring has remained intact during the transformation. researchgate.net This approach can be used to differentiate between metabolic pathways, such as glucuronidation at the 5'-hydroxyl group versus reduction of the 3'-azido group, providing clear insights into the molecular transformations the drug undergoes in a biological system. researchgate.netclinpgx.org This ability to trace substrate fluxes and identify metabolic products is crucial for understanding drug efficacy and metabolism. nih.gov

Chromatographic Separation Techniques for Labeled Analogs and Metabolites

The use of isotopically labeled standards, such as this compound (AZT-d3), is fundamental in advanced analytical methodologies, particularly in pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the separation, identification, and quantification of these labeled analogs and their corresponding metabolites from complex biological matrices. The choice between reversed-phase and normal-phase chromatography depends on the polarity of the analytes and the specific requirements of the analysis.

Reversed-Phase and Normal-Phase High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, enabling the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. For a polar compound like AZT and its deuterated analog, reversed-phase HPLC is the most widely employed method.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. This configuration is highly effective for separating polar compounds like nucleoside analogs. The separation mechanism relies on hydrophobic interactions; less polar compounds are retained longer on the non-polar stationary phase, while more polar compounds elute earlier with the polar mobile phase.

Research on the parent compound, zidovudine (AZT), has established robust RP-HPLC methods that are directly applicable to its deuterated standard, AZT-d3, as the deuterium labeling has a negligible effect on its chromatographic retention. C18 (octadecylsilane) columns are the most common stationary phases used for this separation. nih.gov The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.govnih.govnih.govijrpc.com The precise ratio of these components is optimized to achieve efficient separation from endogenous matrix components and potential metabolites. nih.gov For instance, successful separation of zidovudine and its degradation products has been achieved on a C18 column using a mobile phase of water and methanol in a 77:23 ratio. nih.gov Another validated method employed a mobile phase of methanol and acetonitrile (40:60 v/v) with a flow rate of 1.0 mL/min. ijrpc.com

Below is a table summarizing typical conditions used in RP-HPLC methods for the analysis of the parent compound, which serve as a baseline for separating the methyl-d3 labeled analog.

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Reference |

|---|---|---|---|

| C18 Column | Water:Methanol (77:23 v/v) | Not Specified | nih.gov |

| Waters RP-18 XTerra™ | Water:Methanol (80:20 v/v) | 1.0 | nih.gov |

| C18 Reverse Phase Column | Sodium Acetate Buffer (55 mM, pH 7.0):Acetonitrile (91:9 v/v) | Not Specified | nih.gov |

| Zodiac C18 | Methanol:Acetonitrile (40:60 v/v) | 1.0 | ijrpc.com |

| Phenomenex LUNA C18 | Aqueous Buffer (pH 3.0):Acetonitrile (73:27 v/v) | 0.9 | researchgate.net |

| C18 Column | 10 mM Ammonium Acetate:Acetonitrile (Gradient) | 0.8 | nih.gov |

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

Normal-phase HPLC operates on the opposite principle of RP-HPLC. It utilizes a polar stationary phase (such as silica) and a non-polar mobile phase (like n-hexane and ethyl acetate). mdpi.com In this mode, polar analytes are strongly retained by the polar stationary phase, while non-polar compounds elute more quickly. While NP-HPLC is a powerful technique, it is less commonly used for the analysis of highly polar compounds like AZT and its metabolites compared to RP-HPLC. This is often due to challenges with mobile phase miscibility and the stronger, sometimes irreversible, adsorption of very polar analytes onto the stationary phase. For the separation of AZT-d3 and its even more polar metabolites (such as the glucuronide conjugate), techniques like Hydrophilic Interaction Liquid Chromatography (HILIC), a variant of normal-phase chromatography, may be considered more suitable.

Detection Methods Coupled with Chromatography (e.g., UV, Scintillation Counting)

Following chromatographic separation, a detector is required to quantify the eluted analytes. The choice of detector is critical and depends on the properties of the compound and the nature of its isotopic label.

UV Detection

For compounds containing a chromophore, Ultraviolet (UV) detection is a simple, robust, and widely used method. Zidovudine possesses a thymine ring, which absorbs UV light strongly. Numerous HPLC methods have been developed that utilize UV detection for the quantification of zidovudine in various samples. nih.govnih.gov The maximum UV absorbance for zidovudine is consistently reported to be between 265 nm and 270 nm. nih.govnih.govijrpc.com This property is unchanged in the methyl-d3 labeled analog, making UV detection an excellent choice for quantification when AZT-d3 is used as an external or internal standard in HPLC-UV analyses.

The table below details the UV detection parameters from several validated HPLC methods for the parent compound.

| Detection Wavelength (nm) | Linear Range (µg/mL) | Reference |

|---|---|---|

| 265 | 25 - 500 | nih.gov |

| 266 | 40 - 220 | nih.gov |

| 265 | 0.1 - 10 | nih.gov |

| 270 | 0.1 - 0.6 | ijrpc.com |

| 246 | 0.3 - 9.6 | researchgate.net |

| 285 | Not Specified | nih.gov |

Scintillation Counting

It is crucial to distinguish between stable isotope labeling (deuterium) and radioactive isotope labeling (e.g., tritium (B154650) [³H] or carbon-14 (B1195169) [¹⁴C]). This compound is a stable isotope-labeled compound, meaning it is not radioactive. Therefore, scintillation counting, a technique designed to detect beta-emitting radioactive isotopes, is not an applicable detection method for this specific compound. Scintillation detectors are coupled with HPLC (often via a flow cell) to quantify radiolabeled compounds in metabolic studies where radioactive tracers are used. If a study required the use of a radioactive analog of zidovudine for tracing purposes, a compound such as [³H]-Zidovudine would be employed, and in that context, an in-line scintillation counter would be the appropriate detector. The primary utility of the stable-isotope labeled AZT-d3 is as an internal standard for mass spectrometry (MS) detection, where its mass difference allows it to be distinguished from the unlabeled endogenous or administered drug.

Investigations into the Metabolic Fate and Kinetic Isotope Effects of Deuterated Nucleoside Analogs

Deuterium (B1214612) Kinetic Isotope Effects (DKIE) in Enzyme-Mediated Biotransformations

The C-D bond is stronger than the C-H bond, meaning it requires more energy to be broken. This difference in bond strength can lead to a slower rate of reaction for deuterated compounds when C-H bond cleavage is the rate-limiting step in a metabolic pathway, a phenomenon known as the deuterium kinetic isotope effect (DKIE).

Impact of Deuteration on Carbon-Hydrogen Bond Cleavage in Metabolic Pathways

The metabolism of many drugs, including nucleoside analogs, often involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, which frequently entail the cleavage of a carbon-hydrogen bond. In the case of 3'-Azido-3'-deoxythymidine, while the primary metabolic routes are glucuronidation and phosphorylation, oxidative metabolism can also occur, albeit to a lesser extent.

Deuteration of the methyl group in 3'-Azido-3'-deoxythymidine, Methyl-d3 can significantly impact metabolic pathways where the cleavage of a C-H bond on this methyl group is a rate-determining step. The stronger C-D bond is less susceptible to enzymatic attack, which can lead to a decreased rate of metabolism through that specific pathway. This can result in a higher plasma concentration of the parent drug and a longer half-life.

While specific quantitative data on the DKIE for the oxidative metabolism of this compound is not extensively available in the public domain, the general principles of DKIE suggest that the formation of metabolites resulting from the oxidation of the methyl group would be reduced.

Mechanistic Insights Derived from Altered Metabolic Rates and Product Ratios

Studying the altered metabolic rates and product ratios of this compound compared to its non-deuterated counterpart can provide valuable mechanistic insights into its biotransformation. A significant decrease in the formation of a particular metabolite upon deuteration strongly suggests that C-H bond cleavage at the site of deuteration is a critical step in that metabolic pathway.

This "metabolic switching" phenomenon, where a metabolic pathway is suppressed and the drug is shunted towards other metabolic routes, can be a strategic advantage in drug design. For instance, if a particular metabolite is associated with toxicity, deuteration at the site of its formation can lead to a safer drug profile. In the context of 3'-Azido-3'-deoxythymidine, the primary metabolic pathways are glucuronidation and phosphorylation. A reduction in any minor oxidative metabolism of the methyl group due to deuteration would likely lead to an increased flux through these primary pathways.

Studies on Glucuronidation and Other Conjugation Pathways Using Deuterated Probes

Glucuronidation is a major phase II metabolic pathway for many drugs, including 3'-Azido-3'-deoxythymidine. This process involves the conjugation of the drug with glucuronic acid, which increases its water solubility and facilitates its excretion from the body.

Identification and Characterization of Deuterated Metabolites (e.g., Glucuronides)

The primary metabolite of 3'-Azido-3'-deoxythymidine is its 5'-glucuronide conjugate (GAZT). Consequently, the major deuterated metabolite of this compound is this compound-β-D-glucuronide. The presence of the deuterium label provides a unique mass signature that allows for its unambiguous identification and quantification using mass spectrometry-based techniques.

| Compound Name | Abbreviation | Metabolic Pathway |

| This compound | AZT-d3 | Parent Drug |

| This compound-β-D-glucuronide | GAZT-d3 | Glucuronidation |

| This compound-monophosphate | AZT-MP-d3 | Phosphorylation |

| This compound-diphosphate | AZT-DP-d3 | Phosphorylation |

| This compound-triphosphate | AZT-TP-d3 | Phosphorylation |

Interactive Data Table: Key Metabolites of this compound Users can sort and filter the table by compound name, abbreviation, and metabolic pathway.

Enzyme Specificity and Reaction Kinetics of UDP-Glucuronosyltransferases with Deuterated Substrates

The glucuronidation of 3'-Azido-3'-deoxythymidine is primarily catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7). Studies investigating the interaction of this compound with UGT2B7 are essential to determine if the deuteration affects the enzyme's affinity or catalytic efficiency.

Since the deuteration is on the methyl group, which is not the site of glucuronidation (the 5'-hydroxyl group), a significant primary kinetic isotope effect on the glucuronidation reaction itself is not expected. However, secondary isotope effects, which are more subtle changes in reaction rates due to isotopic substitution at a position not directly involved in bond breaking, could potentially influence the kinetics. Detailed kinetic studies comparing the Vmax and Km values for the glucuronidation of both the deuterated and non-deuterated compounds by UGT2B7 would be necessary to quantify any such effects.

Tracing Intracellular and Subcellular Metabolism with Isotopic Labels

The therapeutic effect of 3'-Azido-3'-deoxythymidine is dependent on its intracellular conversion to the active triphosphate form (AZT-TP). The deuterium label in this compound serves as an excellent tracer to follow its journey into the cell and its subsequent phosphorylation.

Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), can be employed to track the appearance and accumulation of the deuterated monophosphate (AZT-MP-d3), diphosphate (B83284) (AZT-DP-d3), and triphosphate (AZT-TP-d3) metabolites within cells. This allows for a detailed understanding of the kinetics of the intracellular activation pathway.

Furthermore, by using subcellular fractionation techniques in combination with isotopic analysis, it is possible to determine the distribution of the deuterated parent drug and its metabolites within different cellular compartments, such as the cytoplasm and the nucleus. This information is critical for understanding the drug's mechanism of action and any potential off-target effects. While specific studies on the subcellular distribution of this compound are not widely reported, the principles of using isotopic labels for such investigations are well-established in pharmacology and drug metabolism research.

Metabolic Flux Analysis Using this compound as a Tracer

Metabolic flux analysis is a powerful technique for quantifying the rates of metabolic reactions within a biological system. Stable isotope-labeled compounds, such as this compound, are instrumental in these studies. When introduced into a biological system, this deuterated analog behaves almost identically to its non-deuterated counterpart, Zidovudine (B1683550). However, its distinct mass allows it to be differentiated and quantified by mass spectrometry.

In this context, this compound is primarily used as an internal standard for analytical and pharmacokinetic research. veeprho.com Its application enables the precise quantification of Zidovudine and its metabolites in complex biological matrices like plasma or cell cultures. By adding a known quantity of the deuterated standard to a sample, researchers can accurately measure the concentration of the unlabeled drug and its biotransformation products, correcting for any loss during sample preparation and analysis.

This precise quantification is crucial for understanding the metabolic pathways of Zidovudine. The primary metabolic route for Zidovudine in humans and other species is glucuronidation, leading to the formation of 3'-azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine (GAZT). nih.gov A minor metabolite, 3'-amino-3'-deoxythymidine (B22303) (AMT), is also formed. nih.govnih.gov Using a deuterated tracer allows for the accurate determination of the rates of formation and elimination of these metabolites, providing a clear picture of the drug's metabolic flux.

Investigation of Nucleotide Pool Dynamics and Nucleic Acid Incorporation in Research Systems

3'-Azido-3'-deoxythymidine (AZT) exerts its biological effects by interacting with nucleotide metabolism and DNA synthesis. After entering a cell, AZT is phosphorylated by cellular kinases to its active triphosphate form, AZT-5'-triphosphate (AZTTP). nih.gov AZTTP then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into newly synthesized DNA by reverse transcriptases and, to a lesser extent, by cellular DNA polymerases. nih.govnih.gov The incorporation of AZTTP leads to chain termination, as it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide. nih.gov

The presence of AZT and its phosphorylated metabolites can significantly perturb the intracellular deoxynucleotide triphosphate (dNTP) pools. Studies in various human cell lines have shown that exposure to AZT leads to complex changes in dNTP concentrations. For instance, in HL-60, H-9, and K-562 human cell lines, exposure to AZT caused an initial decrease in the pools of dTTP and deoxyguanosine triphosphate (dGTP), while levels of deoxycytidine triphosphate (dCTP) increased. nih.gov The pools of deoxyadenosine (B7792050) triphosphate (dATP) remained relatively unchanged. nih.gov These alterations can have profound effects on cellular function and DNA synthesis fidelity.

The use of this compound as a research tool allows for highly sensitive tracking of the molecule's journey from uptake to its ultimate incorporation into the host cell's genetic material. nih.gov Researchers can quantify the amount of the drug that becomes embedded in cellular DNA, which is closely associated with its cytotoxic effects. nih.gov For example, in human colon tumor cells (HCT-8), the amount of AZT incorporated into DNA increased with higher concentrations of the drug. nih.gov This incorporation was further enhanced when combined with agents that inhibit the de novo synthesis of thymidylate, such as 5-fluorouracil. nih.gov

| dNTP | Observed Change After AZT Exposure | Reference |

|---|---|---|

| dTTP (deoxythymidine triphosphate) | Initial Decrease | nih.gov |

| dGTP (deoxyguanosine triphosphate) | Initial Decrease | nih.gov |

| dCTP (deoxycytidine triphosphate) | Increase | nih.gov |

| dATP (deoxyadenosine triphosphate) | Relatively Unchanged | nih.gov |

| AZT Concentration | AZTMP Incorporated (fmol per µg of DNA) | AZTMP Incorporated with 3 µM 5-Fluorouracil (fmol per µg of DNA) | Reference |

|---|---|---|---|

| 20 µM | 105 | N/A | nih.gov |

| 50 µM | 245 | ~490 | nih.gov |

| 100 µM | 479 | ~958 | nih.gov |

Phenomena of Metabolic Switching and Altered Biotransformation Pathways Induced by Deuteration

A key consequence of the kinetic isotope effect is the phenomenon of "metabolic switching" or "metabolic shunting". nih.govnih.gov When a metabolically vulnerable C-H bond is replaced with a more stable C-D bond, the rate of metabolism at that position can decrease significantly. nih.gov If the molecule has other potential sites for metabolism, the enzymatic machinery (like CYP450 enzymes) may shift its focus to these alternative, non-deuterated sites. nih.govosti.gov This can lead to a change in the drug's metabolic profile, altering the relative abundance of different metabolites. unito.it

This principle is not unique to this compound but is a general phenomenon observed with many deuterated compounds. For instance, studies with deuterated enzalutamide (B1683756) (d3-ENT), where the N-methyl group was deuterated, demonstrated a clear metabolic switch. nih.gov The formation of the N-demethylated metabolite (M2) was decreased by eightfold, while the formation of another metabolite from amide hydrolysis (M1) was largely unaffected. This shifted the primary metabolic pathway and altered the exposure ratio of the metabolites significantly. nih.gov Similarly, investigations into deuterated analogs of caffeine (B1668208) and antipyrine (B355649) showed that deuteration of a methyl group depressed its oxidation and shifted metabolism to other pathways that did not involve breaking a C-D bond. osti.gov

The implications of metabolic switching are profound. It can potentially be harnessed to direct metabolism away from pathways that form toxic or inactive metabolites and toward pathways that produce benign or even active metabolites. nih.gov However, the outcomes are not always predictable. In some cases, deuteration can trigger a multidirectional metabolic switch that does not result in an improved pharmacokinetic profile, as was observed with deuterated doxophylline. unito.itresearchgate.net Therefore, the effects of deuteration on metabolic pathways must be empirically determined for each compound through rigorous in vitro and in vivo studies. nih.gov

| Compound | Metabolite M1 (Amide Hydrolysis) Exposure Ratio (to Parent) | Metabolite M2 (N-demethylation) Exposure Ratio (to Parent) | M1 to M2 Exposure Ratio | Reference |

|---|---|---|---|---|

| Enzalutamide (ENT) | 69.7% | 8.30% | 8.39 : 1 | nih.gov |

| d3-Enzalutamide (d3-ENT) | 61.9% | 1.02% | 60.7 : 1 | nih.gov |

Pharmacokinetic and Pharmacodynamic Research Applications of 3 Azido 3 Deoxythymidine, Methyl D3 in Preclinical Models

In Vitro Pharmacokinetic and Mechanistic Research

Cellular Uptake and Intracellular Distribution Studies of Deuterated Analogs

Understanding the cellular pharmacology of Zidovudine (B1683550) is critical to elucidating its mechanism of action. In vitro studies using various human cell lines have mapped the uptake and intracellular fate of the compound. Upon entering the cell, Zidovudine is sequentially phosphorylated by cellular kinases to its monophosphate (AZT-MP), diphosphate (B83284) (AZT-DP), and the active triphosphate (AZT-TP) metabolite. clinpgx.orgpatsnap.com

Research in human peripheral blood mononuclear cells (PBMCs) has demonstrated that Zidovudine and its phosphorylated metabolites accumulate within the cells. nih.gov In human bone marrow cells, 3'-Azido-3'-deoxythymidine-5'-monophosphate was identified as the predominant intracellular metabolite. oup.com The precise measurement of these intracellular concentrations, which is vital for correlating drug exposure with cellular activity, is achieved using analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), where 3'-Azido-3'-deoxythymidine, Methyl-d3 serves as an indispensable internal standard to ensure accuracy. veeprho.comnih.gov Studies have also shown that in cells resistant to Zidovudine, the failure to detect intracellular AZT and AZT-MP suggests that resistance mechanisms may involve limited permeation or active cellular extrusion, in addition to deficiencies in enzymatic activation.

Enzyme Inhibition Kinetics and Substrate Affinity Studies (e.g., Thymidine (B127349) Kinase, Polymerase Gamma)

Zidovudine's therapeutic and off-target effects are mediated by its interaction with specific enzymes. The active metabolite, Zidovudine triphosphate (AZT-TP), is a known inhibitor of viral reverse transcriptase. drugbank.comdroracle.ai However, it also interacts with human DNA polymerases. Specifically, AZT-TP is a weak inhibitor of cellular DNA polymerase α and a more potent inhibitor of mitochondrial DNA polymerase γ. drugbank.comdroracle.ai This inhibition of polymerase gamma is considered a key mechanism behind mitochondrial-related toxicities. clinpgx.org

Furthermore, the parent compound, Zidovudine, has been shown to be a competitive inhibitor of thymidine kinase 2 (TK2), the mitochondrial enzyme responsible for the first step in the phosphorylation of thymidine. This inhibition can lead to a depletion of the mitochondrial pool of thymidine triphosphate (TTP), which may limit mitochondrial DNA replication. nih.gov Kinetic studies have precisely defined these interactions. The use of this compound in the analytical workflow of these experiments is crucial for accurately quantifying substrate turnover and determining key kinetic parameters.

| Enzyme | Compound | Inhibition Type | Ki (Inhibition Constant) | Tissue/System |

| Thymidine Kinase 2 | Zidovudine | Competitive | 24 ± 4 µM (IC50) | Isolated Perfused Rat Heart |

| DNA Polymerase γ | Zidovudine-TP | Weak Inhibitor | >100 µM (IC50) | --- |

This table summarizes key enzyme inhibition data for Zidovudine and its active metabolite.

Transport Mechanisms Across Biological Barriers (e.g., Mitochondrial Membranes, Blood-Brain Barrier Models)

The ability of Zidovudine to cross biological barriers dictates its distribution and access to target sites, including viral sanctuaries like the central nervous system (CNS). In vitro models using primary cultures of bovine capillary endothelial cells have been employed to study transport across the blood-brain barrier (BBB). nih.gov These studies suggest that Zidovudine primarily crosses the BBB via passive diffusion, as its transport was found to be concentration-independent and unaffected by metabolic inhibitors. nih.gov However, in vivo studies in rats indicate that an organic anion carrier, likely located at the choroid plexus, is involved in the active efflux of Zidovudine from the cerebrospinal fluid (CSF) back into the blood. nih.gov

Research into mitochondrial transport using isolated rat liver mitochondria has revealed that Zidovudine uptake into the mitochondrial matrix is a time-dependent process involving a membrane protein. These studies are fundamental to understanding the compound's pharmacokinetics at a subcellular level. Accurate determination of transport rates in these models relies on quantifying the compound's concentration in different compartments over time, a process facilitated by the use of stable isotope-labeled standards like this compound.

Application in Two-Dimensional (2D) and Three-Dimensional (3D) Cell Culture Systems for ADME Profiling

Modern preclinical drug development increasingly utilizes advanced in vitro systems to predict human pharmacokinetics. Two-dimensional (2D) cell culture models, such as monolayers of hepatocytes or intestinal cells, are standard tools for initial screening of a compound's absorption and metabolism. nih.govnih.gov However, these models may not fully replicate the complex cell-to-cell interactions and microenvironment of in vivo tissues. researchgate.net

Three-dimensional (3D) cell culture systems, including spheroids and organoids, offer a more physiologically relevant environment for assessing drug disposition. mdpi.comtaylorfrancis.com These models better mimic in vivo tissue architecture and have shown greater predictive power for drug metabolism and transport. nih.gov For a compound like Zidovudine, 3D liver spheroids could be used to perform detailed metabolite profiling, comparing the results to data from animal models and humans. In these sophisticated systems, quantifying the parent compound and its metabolites (such as the glucuronide and 3'-amino-3'-deoxythymidine) requires highly sensitive and specific analytical methods. clinpgx.org The use of this compound as an internal standard would be critical to achieving the analytical rigor needed to validate these models for ADME profiling. clearsynth.com

In Vivo Pharmacokinetic and Pharmacodynamic Research in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Specific Animal Species (e.g., Rhesus Monkeys, Rodents)

Preclinical animal models are essential for characterizing the complete ADME profile of a drug candidate. The pharmacokinetics of Zidovudine have been studied in several species, including rodents (rats and mice) and non-human primates (rhesus monkeys), which provide valuable data for interspecies scaling and prediction of human pharmacokinetics. nih.govnih.govnih.gov

Studies in rats show that Zidovudine is distributed to various tissues, with plasma AUC values increasing when administered in novel formulations like liposomes. nih.gov In rhesus monkeys, Zidovudine demonstrates rapid elimination with a short half-life. nih.gov The compound readily crosses the placenta in pregnant monkeys, a critical finding for its use in preventing vertical HIV transmission. nih.gov The primary metabolic pathways, including glucuronidation to Zidovudine-glucuronide (ZDVG) and reduction to 3'-amino-3'-deoxythymidine (B22303) (AMT), are consistent across species, though the rate and extent of these transformations can vary. clinpgx.org Generating reliable pharmacokinetic parameters from these in vivo studies is heavily dependent on robust bioanalytical methods where this compound is used as an internal standard to ensure the accuracy of concentration-time data. veeprho.com

| Species | Parameter | Value | Route | Reference |

| Rhesus Monkey | Half-life (t½) | 1.2 h | IV | nih.gov |

| Clearance | 318 ml/min/m² | IV | nih.gov | |

| Bioavailability (F) | 92% | SC | nih.gov | |

| Rat | AUC₀-inf (Solution) | 5.0 ± 0.7 µmol·min·ml⁻¹ | IV | nih.gov |

| AUC₀-inf (Liposomes) | 8.2 ± 1.7 µmol·min·ml⁻¹ | IV | nih.gov | |

| Cmax (Oral Nano) | Increased by 30% vs Solution | Oral | plos.org | |

| AUC (Oral Nano) | >4-fold increase vs Solution | Oral | plos.org |

This table presents a selection of pharmacokinetic parameters for Zidovudine determined in preclinical animal models.

Investigation of Drug-Drug Interactions and Efflux Transport in Animal Systems

The study of drug-drug interactions and transport mechanisms is critical in preclinical research. While this compound is primarily utilized as an internal standard for the precise quantification of its non-deuterated counterpart, zidovudine (AZT), in biological samples, research on AZT in animal models provides key insights into potential interactions and transport dynamics. veeprho.com

Preclinical studies have identified that AZT is a substrate for carrier-mediated efflux transport systems, particularly at the blood-brain barrier. In a study involving microinjections into the rat brain cortex, the apparent efflux rate constant (Keff) for AZT was determined to be 0.0317 +/- 0.0068 min⁻¹. This efflux process was found to be saturable at higher concentrations and sensitive to inhibition by various compounds. nih.gov

Several substances have been shown to significantly inhibit the transport of AZT from the brain. The co-administration of probenecid, p-aminohippuric acid, benzylpenicillin, and 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid all reduced the efflux rate of AZT. nih.gov Notably, the antiretroviral drug 2',3'-dideoxyinosine (DDI) also inhibited AZT's efflux. nih.gov Conversely, thymidine did not affect this transport process. nih.gov This suggests that AZT is actively removed from the central nervous system by a probenecid-sensitive transport system. nih.gov

However, not all antiretroviral combinations result in pharmacokinetic interactions. A study in rats investigating the intravenous co-administration of AZT and 2',3'-dideoxyinosine (ddI) found no significant pharmacokinetic interaction between the two drugs. nih.gov The clearances, terminal half-lives, and the fraction of the dose excreted unchanged in urine for both compounds were not altered by the presence of the other drug. nih.gov Similarly, a study in monkeys evaluated the interaction between intragastrically administered AZT and an intravenous steady-state dosage of 2',3'-dideoxycytidine (ddC). nih.gov The results showed no statistical differences in the pharmacokinetic parameters of AZT or its major metabolite, 3'-azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine (GAZT), in the presence or absence of ddC. nih.gov The lack of interaction is attributed to the different primary elimination pathways for these drugs, with AZT being cleared mainly through metabolism and ddC via renal elimination. nih.gov

| Interacting Compound | Animal Model | Effect on AZT | Transport/Interaction Mechanism |

|---|---|---|---|

| Probenecid | Rat | Inhibited efflux from brain | Inhibition of carrier-mediated efflux transport system nih.gov |

| 2',3'-dideoxyinosine (DDI) | Rat | Inhibited efflux from brain | Inhibition of carrier-mediated efflux transport system nih.gov |

| 2',3'-dideoxyinosine (ddI) | Rat | No pharmacokinetic interaction | Separate elimination pathways nih.gov |

| 2',3'-dideoxycytidine (ddC) | Monkey | No pharmacokinetic interaction | Separate elimination pathways (metabolic vs. renal) nih.gov |

| p-Aminohippuric acid | Rat | Inhibited efflux from brain | Inhibition of carrier-mediated efflux transport system nih.gov |

| Benzylpenicillin | Rat | Inhibited efflux from brain | Inhibition of carrier-mediated efflux transport system nih.gov |

Correlation of Deuteration with Pharmacokinetic Parameters (e.g., Half-life, Clearance) in Preclinical Studies

This compound is a stable, deuterium-labeled analog of zidovudine (AZT). veeprho.com Its primary application in pharmacokinetic research is as an internal standard for analytical methods like mass spectrometry and liquid chromatography. veeprho.com This use allows for the highly accurate and precise quantification of AZT in biological matrices during preclinical and clinical studies.

The "deuterium kinetic isotope effect" is a known phenomenon where the replacement of hydrogen with deuterium (B1214612) can, in some cases, slow down metabolic reactions involving the cleavage of the carbon-hydrogen bond. This can potentially lead to a longer half-life and lower clearance for the deuterated compound compared to its non-deuterated analog. However, specific preclinical studies detailing the direct impact of methyl-d3 deuteration on the pharmacokinetic profile (e.g., half-life, clearance, volume of distribution) of 3'-Azido-3'-deoxythymidine itself are not extensively documented in the reviewed literature. The focus remains on its utility in studying the parent compound, AZT.

Pharmacokinetic parameters for the parent compound, AZT, have been characterized in various preclinical animal models. These studies provide the foundational data for which this compound serves as an essential analytical tool. For instance, in rats, following intravenous administration, no pharmacokinetic interaction was observed when co-administered with ddI, with clearance and half-life remaining unchanged. nih.gov In a study with cats, the plasma half-life of AZT was approximately 1.4-1.5 hours across intravenous, intragastric, and oral administration routes, with a total body clearance of 0.41 +/- 0.10 L/h/kg. nih.gov In monkeys, the apparent clearance of AZT was found to be 1.40 L/hr/kg. nih.gov

| Animal Model | Pharmacokinetic Parameter | Value |

|---|---|---|

| Cat | Half-life (t½) | ~1.5 hours nih.gov |

| Cat | Total Body Clearance | 0.41 ± 0.10 L/h/kg nih.gov |

| Cat | Volume of Distribution (Vd) | 0.82 ± 0.15 L/kg nih.gov |

| Monkey | Apparent Clearance | 1.40 L/hr/kg nih.gov |

| Rat | Half-life / Clearance | Unaltered by ddI co-administration nih.gov |

Impact on Cellular Processes and Metabolic Pathways in Animal Tissues (e.g., Mitochondrial Metabolism)

Preclinical research using animal models has revealed significant effects of zidovudine (AZT) on cellular and metabolic processes, particularly within mitochondria. These investigations provide context for the pharmacodynamic effects observed in studies where this compound would be used for quantification.

Studies using isolated rat liver mitochondria have shown that AZT accumulates in the mitochondrial matrix over time. nih.gov This uptake is mediated by a membrane protein. nih.gov A primary consequence of this accumulation is the impairment of the ADP/ATP translocator, a key protein responsible for exchanging mitochondrial ATP for cytosolic ADP. nih.gov AZT acts as a competitive inhibitor of this translocator, with Ki values of 18.3 +/- 2.9 µM in mitochondria and 70.2 +/- 5.8 µM in mitoplasts. nih.gov This inhibition disrupts the organelle's ability to export energy, which can contribute to cellular ATP deficiency. nih.gov However, AZT did not affect other mitochondrial carriers for phosphate, dicarboxylate, or tricarboxylate. nih.gov

The impact on mitochondria is not uniform across all tissue types. Research in rats treated with chronic oral AZT demonstrated tissue-specific effects on mitochondrial function in white adipose tissue. nih.gov In inguinal (subcutaneous) adipose tissue, AZT treatment led to a significant decrease in cytochrome c oxidase activity and a depletion of mitochondrial DNA (mtDNA) content. nih.gov In contrast, no significant changes in these parameters were observed in epididymal (visceral) adipose tissue or in the liver. nih.gov This suggests a differential sensitivity of subcutaneous adipose tissue to AZT-induced mitochondrial dysfunction, which is linked to mtDNA depletion rather than oxidative stress. nih.gov

Beyond mitochondrial metabolism, AZT affects other fundamental cellular processes. It has been shown to perturb the cell cycle, leading to an arrest in the S and G2/M phases. nih.gov In vitro studies have demonstrated that AZT can inhibit the clonal expansion of antigen-specific cytotoxic T-lymphocytes, suggesting a cytostatic effect on T-cell proliferation. nih.gov Furthermore, AZT administration in mouse models has been associated with reduced proliferative capacity of neural stem and progenitor cells, leading to an attenuation of neurogenesis. frontiersin.org

Emerging Research Directions and Methodological Advancements

Development of Novel Deuterated Probes for Specific Biological Target Engagement Studies

The development of novel molecular probes is crucial for accurately assessing the direct interaction of a drug with its intended biological target in a complex cellular environment. Deuterated compounds like 3'-Azido-3'-deoxythymidine, Methyl-d3 are increasingly being recognized for their potential in creating sophisticated probes for target engagement studies.

While traditionally used as an internal standard in pharmacokinetic analyses due to its mass shift, the utility of Methyl-d3-AZT is expanding. Researchers are exploring its use in competitive binding assays and advanced imaging techniques. The deuterium (B1214612) label offers a subtle modification that generally does not alter the compound's biological activity, allowing it to mimic the parent drug, Zidovudine (B1683550), in its interactions with cellular targets such as HIV reverse transcriptase and potentially host cell polymerases. nih.gov

The primary advantage of using a deuterated probe is the ability to distinguish it from its endogenous or non-labeled counterparts using mass spectrometry. This distinction is fundamental in techniques like chemoproteomics to quantify the occupancy of a target protein by the deuterated ligand. By competing with a subsequently introduced labeled probe, the initial engagement of the target by the deuterated compound can be precisely measured. nih.gov

Table 1: Comparison of Probes for Target Engagement

| Probe Type | Principle | Advantages | Disadvantages |

| Fluorescent Probes | FRET or fluorescence polarization | High sensitivity, real-time imaging | Can be bulky, potentially altering binding affinity |

| Biotinylated Probes | Affinity purification | Strong and specific interaction | Can cause steric hindrance, requires cell lysis |

| Radio-labeled Probes | Scintillation counting or autoradiography | High sensitivity | Safety concerns, radioactive waste disposal |

| Deuterated Probes | Mass spectrometry-based detection | Minimal structural perturbation, high specificity in detection | Indirect measurement of engagement, requires sophisticated equipment |

This table provides a comparative overview of different types of molecular probes used in target engagement studies, highlighting the unique position of deuterated probes.

Future research is focused on developing multiplexed target engagement assays where a suite of deuterated compounds could be used to simultaneously probe multiple target interactions within a biological system, providing a more holistic view of a drug's mechanism of action and off-target effects.

Integration of Multi-Omics Approaches with Stable Isotope Tracing for Systems Biology

The era of systems biology demands an integrated understanding of biological processes across multiple molecular levels. The combination of stable isotope tracing with multi-omics platforms (genomics, proteomics, metabolomics) offers a powerful strategy to achieve this. This compound, can be employed as a tracer to follow the metabolic fate and downstream effects of Zidovudine throughout the cellular machinery.

By introducing Methyl-d3-AZT to cells or organisms, researchers can track the incorporation of the deuterated methyl group into various metabolic pathways. Subsequent analysis using high-resolution mass spectrometry can identify and quantify deuterated metabolites, providing a dynamic view of how the drug is processed and the pathways it influences.

Metabolomics: Stable isotope tracing with Methyl-d3-AZT can elucidate the impact of Zidovudine on nucleotide metabolism. nih.gov The parent drug, AZT, is known to be phosphorylated intracellularly to its active triphosphate form. By tracing the deuterated analog, it is possible to quantify the flux through this activation pathway and identify any alternative metabolic routes.

Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used technique in quantitative proteomics. While not directly using Methyl-d3-AZT as a labeling agent for proteins, its impact on the proteome can be studied in conjunction with SILAC. For instance, cells can be grown in SILAC media to quantify protein expression changes upon treatment with Methyl-d3-AZT. This can reveal alterations in the expression of enzymes involved in its metabolism or proteins that are part of the cellular response to the drug. mdpi.com

The integration of these datasets provides a comprehensive, system-wide view of the drug's effects. For example, metabolomic data might show an accumulation of a particular deuterated metabolite, while proteomic data could reveal the downregulation of an enzyme responsible for its further processing. This multi-dimensional insight is critical for understanding both the therapeutic efficacy and the potential toxicity of nucleoside analogs like Zidovudine.

Computational Modeling and Simulation of Deuterium Isotope Effects in Biological Systems

Computational modeling has become an indispensable tool in modern drug discovery and mechanistic biology. In the context of deuterated compounds like this compound, computational approaches are particularly valuable for predicting and understanding the kinetic isotope effect (KIE). The KIE refers to the change in the rate of a chemical reaction when a heavier isotope is substituted for a lighter one in the reactants. nih.gov

A computational model of AZT metabolism within mitochondria has been developed to investigate the mechanisms of its toxicity. nih.gov This model simulates the transport, phosphorylation, and incorporation of AZT into mitochondrial DNA, as well as its impact on the metabolism of natural deoxynucleotides. Such models could be adapted to simulate the metabolism of Methyl-d3-AZT by incorporating the predicted KIEs. This would allow for in silico exploration of how deuteration of the methyl group might alter the intracellular concentration of the active triphosphate metabolite and its subsequent effects on mitochondrial function.

Table 2: Key Parameters in Computational Models of AZT Metabolism

| Parameter | Description | Relevance for Deuteration Modeling |

| Enzyme Kinetics (Km, Vmax, Ki) | Michaelis-Menten parameters for phosphorylation and other enzymatic steps. | KIEs can be incorporated to modify these parameters for the deuterated analog. |

| Transporter Affinity | Binding affinity of the compound for cellular and mitochondrial transporters. | While less likely to be directly affected by methyl-deuteration, subtle conformational changes could be modeled. |

| Incorporation into DNA | Rate of incorporation of the triphosphate form into DNA by polymerases. | Secondary isotope effects could potentially influence the binding and incorporation rates. |

This table outlines key parameters from a computational model of AZT metabolism that could be adjusted to simulate the effects of methyl group deuteration.

These computational studies can guide the design of new deuterated analogs with improved pharmacokinetic profiles and reduced toxicity, accelerating the drug development process.

Advances in High-Throughput Screening Methodologies Utilizing Deuterated Compounds in Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries for biological activity. tii.ae The integration of deuterated compounds into HTS workflows represents a methodological advancement with the potential to increase the precision and information content of these screens.

While this compound itself may not be the primary compound in a screening library, it can be utilized in the development of novel HTS assays. For instance, HTS assays have been developed to identify inhibitors of HIV-1, where AZT is often used as a positive control. nih.govresearchgate.net In a more advanced assay design, one could screen for inhibitors of Zidovudine's metabolic pathways.

A potential HTS assay could involve incubating cells or microsomal fractions with Methyl-d3-AZT in the presence of a library of test compounds. The formation of its major metabolite, the glucuronide of Methyl-d3-AZT, could then be quantified by rapid mass spectrometry-based methods. Compounds that inhibit this metabolic step would be identified as "hits." The use of the deuterated substrate provides a clear and specific signal, minimizing interference from endogenous molecules.

Furthermore, HTS platforms can be designed to screen for compounds that modulate the transport of nucleoside analogs into cells. nih.govnih.gov In such an assay, cells overexpressing a specific nucleoside transporter could be incubated with Methyl-d3-AZT and a library of compounds. The intracellular accumulation of the deuterated drug would be measured, and compounds that either enhance or block its uptake would be identified.

The development of such sophisticated HTS methodologies, which leverage the unique properties of deuterated compounds, can provide more detailed insights into drug metabolism and transport, facilitating the discovery of new therapeutic agents and strategies to optimize existing ones.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.